molecular formula C9H14O2 B1169843 m,p-Xylene CAS No. 179601-23-1

m,p-Xylene

Cat. No.: B1169843
CAS No.: 179601-23-1
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Description

m,p-Xylene is a mixture of the meta- and para- isomers of dimethylbenzene, a volatile organic compound (VOC) of significant industrial and research importance . This high-purity reagent is primarily valued as a solvent in the printing, rubber, and leather industries, and is a common component in inks, rubber cements, and adhesives . In environmental science, it is a key subject of biodegradation research, particularly in studies focused on the treatment of BTEX (Benzene, Toluene, Ethylbenzene, and Xylene) compounds found in mixed pollutant waste gases . Research indicates that m-xylene and p-xylene can be treated in biotrickling filters (BTFs), and their removal can be synergistically enhanced when co-metabolized with more bioavailable compounds like toluene, offering insights into microbial community interactions and biofilm hydrophobicity . The compound's mechanism of action in research settings varies by application, serving as a non-reactive solvent in chemical synthesis or as a target analyte in environmental remediation studies where microorganisms enzymatically break down the methyl groups or the aromatic ring . This product is intended for laboratory research purposes only.

Properties

CAS No.

179601-23-1

Molecular Formula

C9H14O2

Origin of Product

United States

Scientific Research Applications

Chemical Feedstock

m,p-Xylene serves as a precursor for several important chemicals:

  • Isophthalic Acid Production : m-Xylene is primarily converted into isophthalic acid, which is used in the manufacture of polyesters and plasticizers.
  • Polyester Production : It plays a role in producing polyethylene terephthalate (PET) through its conversion to terephthalic acid, which accounts for approximately 98% of p-xylene's production .

Solvent Applications

This compound is utilized as a solvent in various industrial processes:

  • Printing and Coatings : It is commonly found in inks and paints, where it acts as a thinner due to its slow evaporation rate.
  • Cleaning Agents : Used for cleaning steel and silicon wafers in the electronics industry .

Air Quality Studies

Research has indicated that this compound contributes to air pollution, particularly in urban areas. Studies have measured ambient concentrations of this compound and its effects on human health:

  • Toxicological Studies : Exposure to this compound has been linked to respiratory issues and neurological impairments in laboratory animals . For example, rats exposed to high concentrations exhibited decreased motor performance and impaired learning abilities .
  • Volatile Organic Compounds (VOCs) : this compound is classified as a VOC, contributing to smog formation and environmental degradation. Its presence in the atmosphere is monitored to assess air quality .

Histology and Pathology

In medical laboratories, this compound is extensively used as a clearing agent:

  • Tissue Processing : It aids in the removal of paraffin from tissue samples prior to staining, facilitating better visualization under a microscope .
  • Dental Applications : It dissolves gutta-percha, a material used in root canal treatments .

Selective Sorption for Chemical Separation

A notable study focused on the selective adsorption of p-xylene over other xylene isomers using a novel metal-organic framework (MOF):

  • The framework demonstrated unique structural transformations that enhance adsorption selectivity for p-xylene at ambient conditions, showcasing potential industrial applications for efficient chemical separations .

Toxicological Effects on Wildlife

Research examining the impact of m-xylene on animal health revealed significant findings:

  • Rats exposed to 100 ppm of m-xylene showed alterations in erythrocyte counts and respiratory rates, indicating potential health risks associated with environmental exposure to this compound .

Data Tables

Application AreaSpecific UseNotes
Chemical ManufacturingIsophthalic Acid ProductionPrecursor for polyesters
Solvent IndustryPaints and InksActs as a thinner
Environmental ScienceAir Quality MonitoringContributes to VOC levels
Medical LaboratoriesTissue ClearingUsed in histology for sample preparation

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Key Physical Properties of BTEX Compounds
Compound Boiling Point (°C) Freezing Point (°C) Reactivity with OH Radicals (cm³/molecule·s)
Benzene 80.1 5.5 1.23 × 10⁻¹²
Toluene 110.6 -95 5.63 × 10⁻¹²
Ethylbenzene 136.2 -95 7.00 × 10⁻¹²
o-Xylene 144.4 -25.2 13.7 × 10⁻¹²
m-Xylene 139.1 -47.4 23.1 × 10⁻¹²
p-Xylene 138.3 13.3 14.3 × 10⁻¹²

Sources:

  • Boiling Points : p-Xylene (138.3°C) and m-xylene (139.1°C) have closer boiling points compared to o-xylene (144.4°C), making their separation challenging in industrial processes .
  • Freezing Point : p-Xylene has a significantly higher freezing point (13.3°C) than m-xylene (-47.4°C), which is exploited in crystallization-based purification .

Reactivity and Environmental Impact

  • Atmospheric Reactivity :
    • m-Xylene exhibits the highest reactivity with OH radicals (23.1 × 10⁻¹² cm³/molecule·s) among BTEX compounds, contributing to rapid atmospheric degradation but also to ozone formation .
    • p-Xylene is less reactive (14.3 × 10⁻¹² cm³/molecule·s) but still a significant ozone precursor, particularly in urban areas .
  • Ozone Formation Potential (OFP): In the North China Plain, m/p-xylene collectively contributed ~15% to total OFP, ranking below propylene and ethylene but above toluene . In contrast, studies in the Pearl River Delta identified toluene and m/p-xylene as dominant OFP contributors, highlighting regional variability .
Table 2: Ozone Formation Potential (OFP) Rankings in Different Regions
Region Top Contributors to OFP
North China Plain Propylene > Ethylene > m/p-Xylene
Pearl River Delta Toluene > m/p-Xylene > Benzene
Lanzhou cis-2-Butene > Propylene

Source:

Environmental Behavior and Degradation

  • Atmospheric Lifetime :
    • m-Xylene’s short atmospheric lifetime (6–10 hours) due to high reactivity contrasts with benzene’s longer lifetime (9–15 days) .
    • Elevated m,p-xylene/ethylbenzene (m,p-X/EB) ratios (>3) are markers of fresh emissions from gasoline evaporation at fuel stations .
  • Biodegradation :
    • p-Xylene is degraded anaerobically via (4-methylbenzyl)succinate and (4-methylphenyl)itaconate pathways under denitrifying conditions, similar to toluene and m-xylene .

Analytical and Industrial Differentiation

  • Fluorescence Properties :
    • p-Xylene exhibits the highest fluorescence intensity among xylene isomers, enabling its detection in aqueous mixtures using fluorescence spectroscopy .
  • Separation Challenges: The close boiling points of p-xylene (138.3°C) and ethylbenzene (136.2°C) necessitate advanced separation technologies like molecular sieves or T-pentomino-based adsorbents .

Q & A

Q. What analytical methods are recommended for determining the purity of m- and p-xylene in laboratory settings?

Gas chromatography (GC) following ASTM D3798-03 is the standard method for analyzing p-xylene purity, detecting impurities at concentrations as low as 0.001% (weight basis) . For isomer-specific quantification, techniques like GC-MS or HPLC with polar columns can distinguish m- and p-xylene based on retention times and mass fragmentation patterns . Environmental samples often require pre-concentration steps (e.g., solid-phase microextraction) to meet detection limits in groundwater or air monitoring .

Q. How can researchers accurately measure thermodynamic properties (e.g., vapor pressure, freezing points) of m- and p-xylene?

Differential scanning calorimetry (DSC) is used to determine freezing points, as demonstrated for p-xylene (13.29°C) with adjustments for solvent mixtures . Vapor pressure and enthalpy of vaporization (ΔHv) are measured using static or dynamic vapor pressure apparatus, though empirical correlations (e.g., Antoine equation) require validation against experimental data due to deviations at high pressures . Binary mixture studies with solvents like N,N-dimethylformamide highlight the importance of temperature control (293–323 K) and viscosity corrections for accurate property determination .

Q. What protocols ensure reliable environmental monitoring of m- and p-xylene in contaminated sites?

Total xylene concentrations in groundwater are calculated by summing m-, p-, and o-xylene values, with detection limits adjusted per regulatory guidelines (e.g., ADEC). Laboratories must flag uncertified analytes (e.g., Total Xylenes outside DoD ELAP scope) and use LOQ/LOQ-adjusted summation for non-detects . Field sampling should account for volatility by using airtight containers and rapid analysis to prevent analyte loss .

Advanced Research Questions

Q. How do adsorption mechanisms differ between m- and p-xylene in porous materials like zeolites or MOFs?

p-Xylene exhibits preferential adsorption in faujasite-type zeolites (e.g., NaY) due to its linear molecular geometry aligning with pore channels, achieving separation factors >2.5 over m-xylene . B-oriented MFI zeolite membranes enhance p-xylene selectivity at low partial pressures by leveraging straight diffusion pathways along the b-axis . Computational studies recommend evaluating pore architecture (e.g., channel orientation) and host-guest interactions via molecular dynamics simulations .

Q. What experimental design considerations optimize photocatalytic degradation efficiency of p-xylene in air purification systems?

A response surface methodology (RSM) model incorporating pH, H2O2 concentration, catalyst loading, and initial p-xylene levels can predict degradation efficiency (>80%). For example, α-Fe2O3/Mn2P2O7 nanocomposites achieve 82.5% degradation under optimized conditions, with quadratic terms highlighting non-linear interactions between variables . UV-ozone synergistic systems require kinetic analysis (first-order kinetics, k = 0.015–0.025 min<sup>-1</sup>) and ozone dosage control to avoid inhibitory effects at high concentrations .

Q. How can researchers resolve contradictions in enzyme inhibition studies involving xylene exposure?

Contradictory results (e.g., variable enzyme activity trends) may arise from differences in xylene isomer ratios, exposure durations, or metabolic pathways. Studies should standardize isomer-specific dosing (e.g., m- vs. p-xylene) and include negative controls to isolate solvent effects . Meta-analyses of past data must address limitations like inadequate replication or technical soundness, as noted in enzyme activity studies with flawed experimental designs .

Q. What advanced modeling approaches predict xylene isomer behavior in complex mixtures?

Molecular docking simulations and density functional theory (DFT) can model adsorption affinities of m- and p-xylene in zeolites or MOFs, validated against experimental isotherms . For degradation kinetics, Langmuir-Hinshelwood models are preferred for heterogeneous photocatalysis, while pseudo-first-order models suit UV-ozone systems . Machine learning algorithms (e.g., random forest) may improve predictive accuracy for thermodynamic properties in multi-solvent systems .

Methodological Considerations Table

Research FocusKey ParametersRecommended TechniquesReferences
Purity AnalysisDetection limit, isomer separationGC (ASTM D3798-03), HPLC-MS
Thermodynamic PropertiesTemperature, solvent interactionsDSC, vapor pressure apparatus
Environmental MonitoringLOQ/LOD adjustments, volatility controlGC-ECD, solid-phase microextraction
Adsorption SeparationPore geometry, partial pressuresB-oriented MFI membranes, MOF screening
PhotocatalysispH, H2O2 dosageRSM optimization, UV-ozone reactors

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